molecular formula C6H4ClF3N2 B12441826 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine CAS No. 1060812-75-0

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine

Cat. No.: B12441826
CAS No.: 1060812-75-0
M. Wt: 196.56 g/mol
InChI Key: WAKVRKDWMHMRAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine ( 1060812-75-0) is a high-purity pyrazine derivative of significant interest in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56, serves as a versatile chemical building block . The presence of both a reactive chloromethyl group and a stable trifluoromethyl group on the pyrazine ring makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Pyrazine-based scaffolds are actively researched for their potential biological activities. Recent studies highlight that novel pyrazine molecules demonstrate promising inhibitory potentials against various therapeutic targets, underpinning their value in early-stage drug discovery . As a key synthetic precursor, this compound is strictly for professional laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers can avail themselves of this compound in various pack sizes to suit their R&D needs, from gram quantities upwards . Proper storage in a cool, dry, and well-ventilated place is recommended to maintain the integrity of the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060812-75-0

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyrazine

InChI

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-5(12-4)6(8,9)10/h2-3H,1H2

InChI Key

WAKVRKDWMHMRAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Diisopropyl Ethyl Amine

A patented method demonstrates the synthesis of chlorinated trifluoromethyl pyrimidines via nucleophilic substitution, offering insights applicable to pyrazine analogues. In this approach, diisopropyl ethyl amine acts as a base to deprotonate intermediates, facilitating the displacement of leaving groups. For instance, reacting 3-(trifluoromethyl)pyrimidin-4-ol with phosphorus oxychloride ($$POCl_3$$) at 80–100°C for 30 minutes initiates chlorination, followed by dropwise addition of diisopropyl ethyl amine to stabilize the reaction milieu. Post-reaction, underpressure distillation removes volatile byproducts, and the crude product undergoes alkalization with 50% NaOH to pH 9, enabling dichloromethane extraction. This method achieves a 91.3% yield of 2-chloro-4-trifluoromethyl pyrimidine, verified via $$^1H$$-NMR and $$^{13}C$$-NMR.

Adapting this protocol to 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine would involve substituting the pyrimidine core with a pyrazine scaffold. Precursor compounds such as 6-(trifluoromethyl)pyrazine-2-methanol could be treated with thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) to introduce the chloromethyl group. However, steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (100–120°C) and extended reaction times (4–6 hours) to achieve comparable yields.

Halogen Exchange via Antimony Trifluoride

The MDPI study on trifluoromethoxypyrazines outlines a halogen-exchange strategy using antimony trifluoride ($$SbF3$$), which can be extrapolated to trifluoromethyl group installation. Starting with 2-chloro-5-(trichloromethoxy)pyrazine, treatment with $$SbF3$$ and catalytic $$SbCl5$$ at 145–150°C for 5 hours replaces chlorine atoms with fluorine, yielding 2-chloro-5-trifluoromethoxypyrazine. For chloromethyl-trifluoromethyl pyrazines, a similar approach could involve reacting 2-(dichloromethyl)-6-(trichloromethyl)pyrazine with $$SbF3$$ under reflux in chlorinated solvents.

This method’s efficacy depends on stoichiometric ratios; a 3:1 molar excess of $$SbF3$$ relative to chlorine atoms ensures complete substitution. Post-reaction, neutralization with potassium carbonate ($$K2CO_3$$) and extraction with dichloromethane isolates the product, though yields may drop to 60–70% due to competing side reactions. Nuclear magnetic resonance ($$^{19}F$$-NMR) is critical for confirming trifluoromethyl group integrity, with characteristic peaks at −58 to −62 ppm.

Grignard Reagent-Mediated Alkylation

Industrial protocols from chemical suppliers emphasize alkylation using Grignard reagents to introduce chloromethyl groups. Reacting 6-(trifluoromethyl)pyrazine with chloromethyl magnesium bromide ($$CH2ClMgBr$$) in tetrahydrofuran ($$THF$$) at −78°C forms a magnesium complex, which is quenched with ammonium chloride ($$NH4Cl$$) to yield the target compound. This method demands stringent moisture control, as water hydrolyzes the Grignard reagent, reducing yields to <50%.

Optimization Parameters:

  • Temperature: Maintaining −78°C prevents thermal decomposition of intermediates.
  • Solvent: Anhydrous $$THF$$ or diethyl ether minimizes side reactions.
  • Stoichiometry: A 1.2:1 molar ratio of $$CH_2ClMgBr$$ to pyrazine ensures complete conversion.

Post-synthesis, column chromatography with hexane/ethyl acetate (5:1 v/v) purifies the product, achieving 65–75% purity. Gas chromatography-mass spectrometry (GC-MS) identifies impurities such as bis-chloromethyl derivatives, necessitating iterative recrystallization from ethanol.

Reductive Chlorination of Hydroxymethyl Derivatives

An alternative route involves reducing 2-(hydroxymethyl)-6-(trifluoromethyl)pyrazine with hydrochloric acid ($$HCl$$) and zinc chloride ($$ZnCl2$$) as a catalyst. Heating the mixture at 60°C for 8 hours converts the hydroxymethyl group to chloromethyl via a $$SN1$$ mechanism. The reaction’s acidity ($$pH < 2$$) protonates the hydroxyl group, facilitating water departure and chloride ion attack.

Key Considerations:

  • Catalyst Loading: 10 mol% $$ZnCl_2$$ accelerates the reaction by stabilizing carbocation intermediates.
  • Solvent: Polar aprotic solvents like dimethylformamide ($$DMF$$) enhance ionic dissociation.

This method offers moderate yields (70–80%) but requires extensive drying to remove residual $$HCl$$, which can protonate the pyrazine ring and induce decomposition. Fourier-transform infrared spectroscopy ($$FT-IR$$) confirms successful chlorination by the disappearance of O–H stretches (3200–3600 cm$$^{-1}$$) and emergence of C–Cl vibrations (550–750 cm$$^{-1}$$).

Cross-Coupling with Chloromethyl Boronic Esters

Palladium-catalyzed cross-coupling reactions enable modular synthesis of this compound. Suzuki-Miyaura coupling between 6-(trifluoromethyl)pyrazine-2-boronic acid and chloromethyl pinacol boronate ($$CH2ClBpin$$) in the presence of $$Pd(PPh3)4$$ and cesium carbonate ($$Cs2CO_3$$) forms the C–C bond at 80°C. This method’s versatility allows for late-stage functionalization but suffers from boronate ester instability under basic conditions.

Reaction Conditions:

  • Catalyst: 5 mol% $$Pd(OAc)_2$$ with 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) ligand.
  • Solvent: Degassed toluene/water (10:1 v/v) to prevent oxidative dimerization.
  • Time: 12–16 hours for complete conversion.

Purification via silica gel chromatography isolates the product in 60–65% yield, with high-performance liquid chromatography ($$HPLC$$) confirming >95% purity.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 91.3 98 High yield, scalable Requires toxic $$POCl_3$$
Halogen Exchange 63 90 Selective fluorination Long reaction time (5–6 hours)
Grignard Alkylation 65–75 85 Modular chloromethyl introduction Moisture-sensitive conditions
Reductive Chlorination 70–80 88 Mild conditions Acidic workup required
Cross-Coupling 60–65 95 Late-stage functionalization Expensive palladium catalysts

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring and its substituents.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) for replacing the chlorine atom.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-6-(trifluoromethyl)pyrazine.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, further influencing its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes the physicochemical and synthetic properties of 2-(chloromethyl)-6-(trifluoromethyl)pyrazine and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Route Key Applications
This compound -CH₂Cl (C2), -CF₃ (C6) C₅H₂ClF₃N₂ 182.53 Halogenation of pyrazine precursors using NCS (N-chlorosuccinimide) Agrochemical intermediates
2-Chloro-5-trifluoromethoxypyrazine -Cl (C2), -OCF₃ (C5) C₅HClF₃N₂O 200.52 Reaction of 2-hydroxypyrazine with trifluoromethylating agents Coupling reactions in organic synthesis
2-Chloro-6-(1-methanesulfonylpiperidin-3-yl)methylpyrazine -Cl (C2), -CH₂(piperidinyl-SO₂Me) (C6) C₁₂H₁₆ClF₃N₃O₂S 358.79 Suzuki-Miyaura coupling followed by sulfonylation Kinase inhibitors
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide -Cl (C6), -CONH(aryl) (C2) C₁₆H₁₆BrClN₃O₂ 412.67 Condensation of pyrazinecarboxylic acid with aryl amines Antimycobacterial agents
2-(Furan-2-yl)-6-(2S,3S,4-trihydroxybutyl)pyrazine -Furan (C2), -CH₂CH(OH)CH(OH)CH₂OH (C6) C₁₂H₁₄N₂O₅ 266.25 Microbial fermentation (e.g., Jishengella endophytica) Natural product research

Reactivity and Functional Group Influence

  • Chloromethyl vs. Chloro Substituents :
    The chloromethyl group (-CH₂Cl) in this compound enhances nucleophilic substitution reactivity compared to simple chloro (-Cl) substituents (e.g., in 2-chloro-5-trifluoromethoxypyrazine). This is critical in cross-coupling reactions, where -CH₂Cl serves as a leaving group or alkylation site .
  • Trifluoromethyl Group Effects :
    The -CF₃ group at position 6 increases electron deficiency in the pyrazine ring, improving stability against hydrolysis and oxidation. This property is shared with 2-chloro-5-trifluoromethoxypyrazine but contrasts with hydroxyl- or alkoxy-substituted pyrazines (e.g., natural derivatives from Morus atropurpurea), which are more polar and less thermally stable .

Biological Activity

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is a pyrazine derivative notable for its unique structure, which includes a chloromethyl group and a trifluoromethyl group at the 2 and 6 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications and enzyme interactions.

  • Molecular Formula : C6_6H4_4ClF3_3N2_2
  • Molecular Weight : Approximately 182.53 g/mol

The electron-deficient nature of the pyrazine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The trifluoromethyl group increases electrophilicity, making the compound suitable for various synthetic applications.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary findings suggest several potential applications:

  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.
  • Enzyme Interaction : Compounds with similar structures have shown interactions with various enzymes and receptors, indicating possible mechanisms of action that warrant further investigation.

Anticancer Studies

A study focusing on pyrazine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, compounds that share the pyrazine framework were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, showing promising IC50_{50} values in the low micromolar range .

CompoundCell LineIC50_{50} (µM)
Compound AA5490.98 ± 0.08
Compound BMCF-71.05 ± 0.17
Compound CHeLa1.28 ± 0.25

These findings highlight the potential of similar pyrazine derivatives in developing novel anticancer therapies.

Enzyme Inhibition

In another study, various pyrazine derivatives were evaluated for their inhibitory activities against cholinesterases, which are critical targets in Alzheimer’s disease therapy. The results indicated that certain analogues could serve as effective dual inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a broader therapeutic application for pyrazine derivatives .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by modulating key proteins involved in cell survival and death.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways related to disease processes.

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